Hexylbenzene

Catalog No.
S602871
CAS No.
1077-16-3
M.F
C12H18
M. Wt
162.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexylbenzene

CAS Number

1077-16-3

Product Name

Hexylbenzene

IUPAC Name

hexylbenzene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

InChI

InChI=1S/C12H18/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4,6,9H2,1H3

InChI Key

LTEQMZWBSYACLV-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=CC=C1

Solubility

5.56e-06 M

Synonyms

hexylbenzene, n-hexylbenzene

Canonical SMILES

CCCCCCC1=CC=CC=C1

Hexylbenzene has the molecular formula C12H18C_{12}H_{18} and a molecular weight of approximately 162.27 g/mol. It is also known by other names such as 1-phenylhexane and n-hexylbenzene. The compound appears as a colorless liquid that is soluble in organic solvents such as alcohol, ether, and benzene . Its chemical structure features a linear hexyl chain (six carbon atoms) bonded to a phenyl group (a benzene ring), which influences its physical and chemical properties.

Hexylbenzene is a flammable liquid with a low flash point. It can be irritating to the skin, eyes, and respiratory system. Exposure to high concentrations can cause dizziness, headaches, and central nervous system depression [].

  • Safety precautions: Standard laboratory safety practices should be followed when handling hexylbenzene, including wearing gloves, eye protection, and working in a well-ventilated area [].

Organic Synthesis

One of the primary applications of hexylbenzene in research is as a starting material for the synthesis of more complex organic compounds. Its aromatic ring and aliphatic chain provide a versatile platform for various chemical transformations. Researchers can utilize hexylbenzene in reactions like:

  • Friedel-Crafts alkylation: This reaction allows the attachment of an alkyl group (such as a methyl or ethyl group) to the aromatic ring, leading to the formation of new aromatic compounds .
  • Acylation: Similar to alkylation, acylation reactions introduce an acyl group (derived from carboxylic acids) onto the aromatic ring, creating diverse functionalized compounds .
  • Halogenation: Hexylbenzene can undergo halogenation reactions, where halogen atoms (like chlorine or bromine) replace hydrogen atoms on the aromatic ring or the aliphatic chain, leading to halogenated derivatives valuable for further research .

These reactions, along with others, enable researchers to synthesize various organic molecules with specific functionalities and desired properties for further investigation in various scientific fields.

Reference Material

Another valuable application of hexylbenzene in research is its use as a reference material. Its well-defined structure and consistent properties make it a reliable standard for various analytical techniques, such as:

  • Nuclear magnetic resonance (NMR) spectroscopy: Hexylbenzene's distinct arrangement of protons and carbons provides a characteristic NMR spectrum, allowing researchers to compare and identify unknown compounds based on spectral similarities .
  • Gas chromatography (GC): The unique volatility and separation behavior of hexylbenzene under specific GC conditions make it a valuable internal standard for quantifying other components in complex mixtures .

By utilizing hexylbenzene as a reference, researchers can ensure the accuracy and consistency of their analytical data, leading to reliable and reproducible results in their scientific investigations.

Material Science Research

Emerging research explores the potential of hexylbenzene in material science applications. Its liquid nature and aromatic structure make it a candidate for:

  • Liquid crystal research: Specific modifications to the hexylbenzene molecule could yield liquid crystals with desired properties for applications in displays and optoelectronics .
  • Organic electronics: Tailoring the chemical structure of hexylbenzene could lead to the development of organic semiconductors with potential applications in solar cells and organic light-emitting diodes (OLEDs) .
, particularly those typical of aromatic compounds. Notably, it can undergo oxidation reactions when exposed to strong oxidizing agents, potentially leading to vigorous reactions or explosions . Additionally, hexylbenzene has been shown to undergo Suzuki coupling reactions, which are valuable in the formation of carbon-carbon bonds in organic synthesis .

Hexylbenzene can be synthesized through various methods, including:

  • Friedel-Crafts Alkylation: This classic method involves the reaction of benzene with hexyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride) to form hexylbenzene.
  • Alkane Aromatization: Another approach includes the aromatization of alkanes through catalytic processes that convert linear alkanes into aromatic compounds.

These methods highlight the versatility of hexylbenzene's synthesis in organic chemistry.

Research on interaction studies involving hexylbenzene primarily focuses on its reactivity with other chemicals rather than biological interactions. Its ability to react vigorously with strong oxidizers suggests potential hazards during handling and storage . Further studies are needed to elucidate any specific interactions with biological systems.

Hexylbenzene shares structural similarities with several other alkylbenzenes. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
OctylbenzeneC14H22C_{14}H_{22}Longer alkyl chain, higher boiling point
NonylbenzeneC15H24C_{15}H_{24}Even longer alkyl chain, used in surfactants
EthylbenzeneC8H10C_{8}H_{10}Smaller alkyl group, widely used in industry

Uniqueness of Hexylbenzene: Hexylbenzene stands out due to its moderate chain length compared to octyl and nonyl derivatives, making it suitable for specific applications where solubility and volatility are critical factors. Its reactivity profile also differentiates it from shorter-chain alkylbenzenes like ethylbenzene.

XLogP3

5.5

Boiling Point

226.1 °C

LogP

5.52 (LogP)

Melting Point

-61.0 °C

UNII

8E3D1A2BZP

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 45 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (90.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.12 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1077-16-3

Wikipedia

Hexylbenzene

General Manufacturing Information

Benzene, hexyl-: ACTIVE

Dates

Modify: 2023-08-15

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